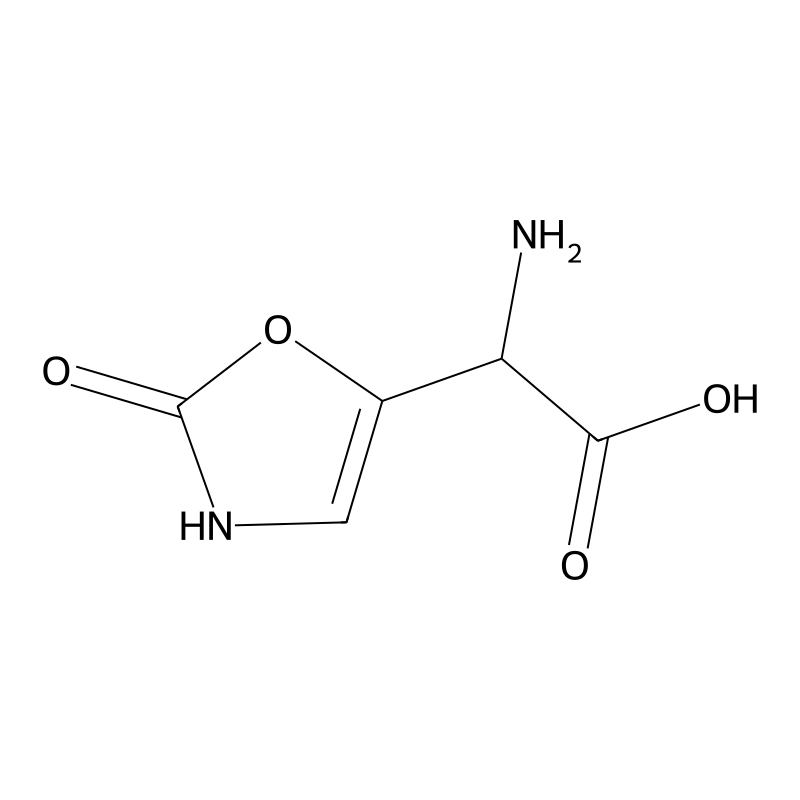Muscazone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Muscazone is a chemical compound primarily derived from the breakdown of ibotenic acid, which occurs under ultraviolet radiation. It is found in certain mushrooms, notably those of the genus Amanita, such as Amanita muscaria (fly agaric) and Amanita pantherina (panther amanita). Muscazone has a chemical formula of and a molecular weight of 114.10 g/mol. While it shares structural similarities with other isoxazole derivatives, muscazone exhibits significantly lower pharmacological activity compared to its more potent relatives, muscimol and ibotenic acid .
Muscazone is formed through the photochemical transformation of ibotenic acid. This reaction can be summarized as follows:
- Ibotenic Acid to Muscazone: Under UV light, ibotenic acid undergoes decarboxylation and rearrangement to yield muscazone.
- Stability and Decomposition: Muscazone is relatively stable but can further decompose under extreme conditions, leading to the formation of other compounds or reverting back to ibotenic acid .
Muscazone exhibits minor biological activity compared to other compounds found in Amanita species. Its effects are primarily overshadowed by muscimol, which acts as a potent agonist for the GABA_A receptor, contributing to sedative and hallucinogenic effects. Muscazone itself has not been extensively studied for specific pharmacological effects but is believed to have negligible psychoactive properties .
The synthesis of muscazone typically involves the following methods:
- Photochemical Reaction: The most common method involves exposing ibotenic acid to UV light, which facilitates its conversion into muscazone.
- Chemical Synthesis: Alternative synthetic routes have been explored, although they are less common due to the simplicity of the photochemical method. These may involve various organic synthesis techniques but are not widely documented for muscazone specifically .
Research on muscazone's interactions with other compounds is scarce. Most studies focus on its relationship with ibotenic acid and muscimol rather than direct interactions with biological systems or other chemicals. Its presence alongside these compounds may influence their pharmacokinetics or pharmacodynamics indirectly, but detailed studies are needed to elucidate these interactions fully .
Muscazone can be compared with several related compounds, particularly those derived from Amanita species:
| Compound | Chemical Formula | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Muscimol | Potent GABA_A receptor agonist | Strong psychoactive effects | |
| Ibotenic Acid | Neurotoxic; induces excitatory effects | Precursor to both muscimol and muscazone | |
| Muscarine | Cholinergic activity | Found in various mushrooms; causes salivation | |
| Amanitin | RNA polymerase inhibitor; highly toxic | Causes severe liver damage |
Muscazone's uniqueness lies in its relatively benign nature compared to the potent psychoactive effects of muscimol and the neurotoxic properties of ibotenic acid. Its role as a minor metabolite highlights the complex chemistry of Amanita species while underscoring the need for further research into its properties and potential applications .








